molecular formula C7H12ClNO2 B2403938 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride CAS No. 1949816-37-8

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride

Cat. No. B2403938
CAS RN: 1949816-37-8
M. Wt: 177.63
InChI Key: QGFFSWBQOZFHTF-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 177.63 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7(10)5-1-4-2-6(5)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H . This indicates the presence of a bicyclic structure with a nitrogen atom and a carboxylic acid group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.63 . It is recommended to be stored at room temperature .

Scientific Research Applications

Synthesis and Improvement

  • Enhanced Synthesis Techniques : The synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a closely related compound, was improved using a stereoselective synthesis method, significantly optimizing the protocol and efficiency (Tararov et al., 2002).

Novel Synthetic Approaches

  • Development of Novel Compounds : A new approach to synthesizing 2,4-ethanoproline, starting from 4-hydroxyproline, yielded a derivative of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid. This process involves multiple steps and demonstrates the versatility of this compound in chemical synthesis (Grygorenko et al., 2009).

Applications in Constrained Proline Analogues

  • Constrained Proline Analogues : Research indicates the potential of 2-azabicyclo[2.2.1]heptane derivatives in creating conformationally constrained β-functionalized proline analogues, showcasing its utility in complex molecular constructions (Buñuel et al., 2001).

Peptidomimetic Applications

  • Designing Peptidomimetics : The compound's derivatives, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, have been synthesized as part of a library of conformationally constrained proline analogues. This highlights its relevance in the design of peptidomimetics and peptide models (Grygorenko et al., 2006).

Derivatives and Analogs

  • Development of Analogous Compounds : Various studies have focused on synthesizing analogues and derivatives of 2-azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride, revealing its broad applicability in creating structurally unique and functionally diverse compounds (Petz & Wanner, 2013).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Neuronal Nicotinic Receptor Ligands : The synthesis of novel bicyclic α-amino acids, such as exo and endo-1-azabicyclo[2.2.1]heptane-2-carboxylic acid, derived from 2-azabicyclo[2.2.1]heptane, has been explored for generating neuronal nicotinic receptor ligands, indicating its potential in medicinal chemistry (Strachan et al., 2006).

Role in Asymmetric Synthesis

  • Asymmetric Catalysis : The compound and its analogues have been used in asymmetric catalysis, showcasing their potential in creating enantioselective reactions crucial in organic synthesis and pharmaceutical development (Armstrong et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+351+338, and P302+352 .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein phosphatases , which play a crucial role in cellular processes such as cell growth and division.

Mode of Action

It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of this reaction can be further functionalized to build up a library of bridged aza-bicyclic structures .

Biochemical Pathways

Similar compounds have been found to inhibit protein phosphatases , which are involved in many cellular processes and biochemical pathways.

Result of Action

Similar compounds have been found to inhibit protein phosphatases , which could potentially affect cell growth and division.

properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)5-1-4-2-6(5)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFFSWBQOZFHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(=O)O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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